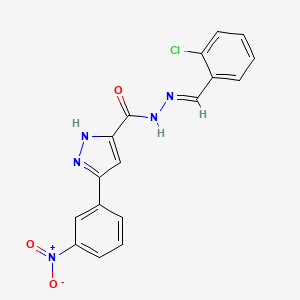![molecular formula C11H11N3O2S B11974327 2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 2-methoxybenzaldehyde with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with various molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone include:
- 4-methoxybenzaldehyde (4-(2-thienyl)-1,3-thiazol-2-yl)hydrazone
- 4-methoxybenzaldehyde (4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone
- 4-methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-yl)hydrazone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-5-3-2-4-8(9)6-12-14-11-13-10(15)7-17-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6+ |
Clé InChI |
YNOCXFLKFWRQSZ-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)CS2 |
SMILES canonique |
COC1=CC=CC=C1C=NN=C2NC(=O)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)

![Isopropyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974261.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974265.png)

![5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11974280.png)

![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)

![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)

